5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chloro, methoxy, phenoxy, oxazole, and carboxamide groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the coupling of the phenoxy and carboxamide groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chloro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]-1,2-oxazole-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- 5-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-2-furoic acid
Uniqueness
Compared to similar compounds, 5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]-1,2-oxazole-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O5/c1-11(2)15-7-13(27-22-15)9-21-19(24)16-8-14(28-23-16)10-26-17-5-4-12(20)6-18(17)25-3/h4-8,11H,9-10H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHFWAZBYHXDPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)CNC(=O)C2=NOC(=C2)COC3=C(C=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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